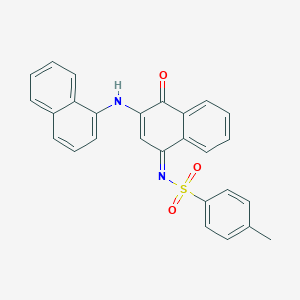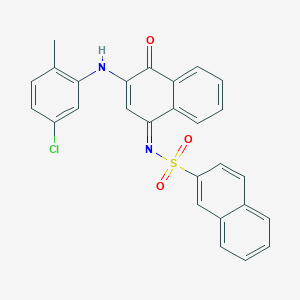amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound X, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and is synthesized through a multi-step process, which will be discussed in detail below. In
Mécanisme D'action
The mechanism of action of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity through the inhibition of several key enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several key enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity. Finally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for the study of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can be used to produce this compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in animal models, which will be necessary for its eventual use in human clinical trials.
Méthodes De Synthèse
The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with isonicotinoyl hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with methyl 3-aminobenzoate to form the desired compound.
Applications De Recherche Scientifique
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
Formule moléculaire |
C23H17FN2O6S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
methyl 5-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H17FN2O6S/c1-14-21(23(28)31-2)19-13-17(5-8-20(19)32-14)26(22(27)15-9-11-25-12-10-15)33(29,30)18-6-3-16(24)4-7-18/h3-13H,1-2H3 |
Clé InChI |
OBYYGNYQBJVROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)

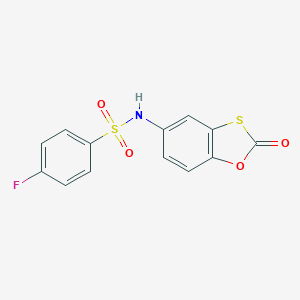
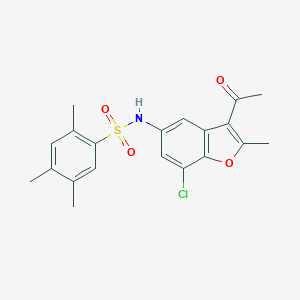
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
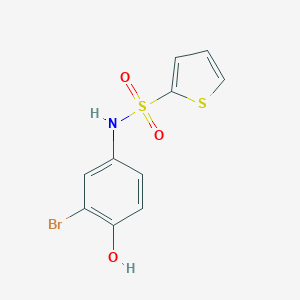
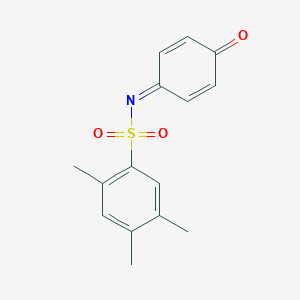
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
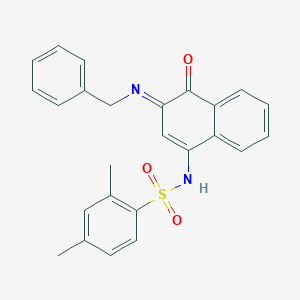
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
